1-Methylpiperidine-3-carbonyl chloride hydrochloride

Catalog No.
S2706346
CAS No.
89774-29-8
M.F
C7H13Cl2NO
M. Wt
198.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidine-3-carbonyl chloride hydrochlori...

CAS Number

89774-29-8

Product Name

1-Methylpiperidine-3-carbonyl chloride hydrochloride

IUPAC Name

1-methylpiperidine-3-carbonyl chloride;hydrochloride

Molecular Formula

C7H13Cl2NO

Molecular Weight

198.09

InChI

InChI=1S/C7H12ClNO.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h6H,2-5H2,1H3;1H

InChI Key

LUXNHFMSEHXAMW-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)C(=O)Cl.Cl

Solubility

not available

1-Methylpiperidine-3-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H14ClN2OC_7H_{14}ClN_2O. It is an important derivative of piperidine, a six-membered heterocyclic amine. This compound features a carbonyl chloride functional group, which enhances its reactivity, making it useful in various synthetic applications. The presence of the hydrochloride indicates that it is in its salt form, which can influence its solubility and stability in different environments.

, including:

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to form 1-methylpiperidine-3-carboxylic acid and hydrochloric acid.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of larger molecular structures.

1-Methylpiperidine-3-carbonyl chloride hydrochloride has shown potential biological activities, particularly in modulating neurotransmission and signal transduction pathways. It interacts with specific enzymes and receptors, influencing various physiological functions. Research indicates that derivatives of piperidine can exhibit neuroprotective effects and may be involved in drug development for neurological disorders.

The synthesis of 1-Methylpiperidine-3-carbonyl chloride hydrochloride typically involves several steps:

  • Formation of 1-Methylpiperidine: The initial step often involves the alkylation of piperidine with methyl iodide.
  • Carboxylation: The resulting 1-methylpiperidine can be reacted with carbon dioxide under basic conditions to introduce a carboxylic acid group.
  • Conversion to Carbonyl Chloride: The carboxylic acid is then converted into its corresponding acid chloride using thionyl chloride or oxalyl chloride.
  • Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

1-Methylpiperidine-3-carbonyl chloride hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
  • Chemical Research: Used in synthetic organic chemistry for developing new compounds with potential therapeutic effects.
  • Proteomics: Its derivatives are utilized in proteomics research for studying protein interactions and functions.

Studies on 1-Methylpiperidine-3-carbonyl chloride hydrochloride have revealed its interactions with several biological targets:

  • Enzyme Inhibition: It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: Research indicates that it binds to specific receptors, which may modulate neurotransmitter release and activity.

These interactions highlight its potential as a lead compound for drug development.

Several compounds share structural similarities with 1-Methylpiperidine-3-carbonyl chloride hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-Methylpiperidine-4-carboxylic acid hydrochloride71985-80-30.92Different position of carboxylic acid group
(S)-Piperidine-3-carboxylic acid hydrochloride851956-01-90.94Stereochemistry differs
(R)-Piperidine-3-carboxylic acid hydrochloride885949-15-50.94Stereochemistry differs
Quinuclidine-4-carboxylic acid hydrochloride40117-63-30.92Contains a quinuclidine ring structure
(R)-Piperidine-3-carboxylic acid25137-00-20.92Lacks the hydrochloride salt form

The uniqueness of 1-Methylpiperidine-3-carbonyl chloride hydrochloride lies in its specific carbonyl chloride functional group, which differentiates it from other piperidine derivatives and enhances its reactivity in chemical synthesis.

Dates

Modify: 2023-08-16

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